(3,4-Difluorophenyl)(2-phenylmorpholino)methanone
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Overview
Description
(3,4-Difluorophenyl)(2-phenylmorpholino)methanone is an organic compound that features a difluorophenyl group and a phenylmorpholino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)(morpholino)methanone: Similar in structure but with different fluorine substitution patterns.
(3-ethoxy-2,4-difluorophenyl)(morpholino)methanone: Contains an ethoxy group instead of a phenyl group.
(2,6-Difluorophenyl)(2-phenylmorpholino)methanone: Similar structure but with different fluorine positions.
Uniqueness
(3,4-Difluorophenyl)(2-phenylmorpholino)methanone is unique due to its specific substitution pattern and the presence of both difluorophenyl and phenylmorpholino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZBEWAPHFTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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